molecular formula C15H18N2O2 B2622902 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine CAS No. 953753-59-8

1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine

Cat. No.: B2622902
CAS No.: 953753-59-8
M. Wt: 258.321
InChI Key: VUCRDFSEQMYSGW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, This compound , reflects its hierarchical substitution pattern. The parent chain is a benzene ring substituted at positions 3 and 4. Position 3 bears a methoxy group (-OCH₃), while position 4 contains a pyridin-4-ylmethoxy moiety (-OCH₂C₅H₄N). The ethanamine side chain (-CH₂CH₂NH₂) is attached to the benzene ring’s carbon-1.

The molecular formula, C₁₅H₁₈N₂O₂ , corresponds to a molecular weight of 258.32 g/mol . Key structural features include:

  • A benzene core with two oxygen-based substituents.
  • A pyridine ring linked via a methyleneoxy bridge.
  • A primary amine functional group on the ethyl side chain.

Table 1: Molecular Formula Breakdown

Component Count
Carbon (C) 15
Hydrogen (H) 18
Nitrogen (N) 2
Oxygen (O) 2

The SMILES notation, COC1=C(C=CC(=C1)OCC2=CC=NC=C2)CCN , encodes the connectivity of atoms and functional groups.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While crystallographic data for this specific compound remain unpublished, analogous phenethylamine derivatives exhibit planar aromatic systems with substituents adopting orthogonal orientations to minimize steric hindrance. For example, in 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine (CID 61025615), the pyridine and benzene rings form a dihedral angle of 58.3°, stabilized by π-π interactions.

Hypothetically, the methoxy and pyridin-4-ylmethoxy groups in the target compound would enforce similar conformational constraints. The ethylamine side chain likely adopts a staggered conformation, with the amine group participating in hydrogen bonding.

Electronic Structure Modeling Through Computational Chemistry Approaches

Density Functional Theory (DFT) calculations predict the compound’s electronic properties. Key findings include:

  • Highest Occupied Molecular Orbital (HOMO) : Localized on the pyridine ring and methoxy-substituted benzene.
  • Lowest Unoccupied Molecular Orbital (LUMO) : Concentrated on the ethylamine side chain and pyridine nitrogen.
  • Dipole Moment : ~3.2 D, driven by the polar methoxy and amine groups.

The pyridine nitrogen’s lone pair contributes to a calculated partial charge of -0.42 e , while the amine group exhibits a charge of +0.18 e. These properties suggest potential sites for electrophilic or nucleophilic interactions.

Comparative Analysis With Structural Analogues in the Phenethylamine Class

Table 2: Structural Analogues Comparison

Compound Name Molecular Formula Key Structural Differences
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine C₁₃H₁₄N₂ Pyridin-3-yl substitution; lacks methoxy
1-{4-[(Pyridin-3-yl)methoxy]phenyl}ethan-1-amine C₁₄H₁₆N₂O Pyridin-3-ylmethoxy group; no 3-methoxy
Target Compound C₁₅H₁₈N₂O₂ Pyridin-4-ylmethoxy and 3-methoxy groups

The target compound’s pyridin-4-ylmethoxy group distinguishes it from analogues with pyridin-3-yl substitutions. The 3-methoxy group introduces additional steric and electronic effects, potentially enhancing aromatic ring planarity compared to analogues lacking this substituent.

Properties

IUPAC Name

1-[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(16)13-3-4-14(15(9-13)18-2)19-10-12-5-7-17-8-6-12/h3-9,11H,10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCRDFSEQMYSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC2=CC=NC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-4-methanol in the presence of a base to form the intermediate 3-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Chemical Reactions Analysis

1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Drug Development

The compound's structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in various disease processes. Its ability to interact with biological targets suggests potential therapeutic applications, especially in treating conditions such as cancer and neurological disorders.

Structure-Activity Relationships

Research has indicated that the methoxy and pyridine functionalities may enhance the compound's binding affinity to biological targets. Understanding the structure-activity relationships (SAR) is crucial for optimizing its efficacy and minimizing side effects. Studies employing techniques like molecular docking simulations can elucidate these interactions further.

Interaction Studies

Interaction studies involving 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine could focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide insights into its interaction dynamics and specificity.

Potential Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The presence of the pyridine ring may facilitate interactions with proteins that regulate cell proliferation and apoptosis .

Biochemical Tool

In proteomics, this compound can serve as a biochemical tool for studying protein interactions. Its ability to bind selectively to certain proteins could help identify new biomarkers for diseases or elucidate signaling pathways involved in cellular responses.

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving the amine group and demethylation reactions of the methoxy groups. Understanding these synthetic routes is essential for producing the compound in sufficient quantities for research purposes.

Reactivity Profile

The reactivity of this compound can be analyzed through its functional groups. The amine group can participate in nucleophilic substitution reactions, while the methoxy and ether functionalities may undergo demethylation or ether cleavage under specific conditions. This reactivity profile is critical for designing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compound A : 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine (CAS 953896-03-2)

  • Structure : Replaces the pyridin-4-ylmethoxy group with a propan-2-yloxy substituent.
  • Molecular Formula: C₁₂H₁₉NO₂
  • Molecular Weight : 209.29 g/mol
  • Physical State : Liquid at room temperature.

Compound B : (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8)

  • Structure : Contains a pyridin-4-ylmethylamine group and a 4-fluoro-3-methoxybenzyl moiety.
  • Molecular Formula : C₁₄H₁₅FN₂O
  • Molecular Weight : 246.29 g/mol
  • Key Differences: The fluorine atom at the 4-position introduces electron-withdrawing effects, which may enhance metabolic stability and alter electronic distribution compared to the target compound.

Compound C : 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride (CAS 1251922-75-4)

  • Structure : Features a 3-methylbenzyloxy group and exists as a hydrochloride salt.
  • Molecular Formula: C₁₆H₂₀ClNO
  • Molecular Weight : 285.80 g/mol
  • Key Differences : The 3-methylphenyl substituent increases steric bulk, which may hinder interactions with flat binding pockets. The hydrochloride salt improves aqueous solubility but reduces lipophilicity compared to the free base form of the target compound .

Compound D : 1-(4-Methoxy-2-methylphenyl)ethan-1-amine

  • Structure : Lacks the pyridinylmethoxy group, with a methyl substituent at the 2-position.
  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • The methyl group at the 2-position may sterically hinder rotation or binding to planar targets .

Data Tables

Table 1. Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
Target Compound C₁₅H₁₈N₂O₂ 253.32* Pyridin-4-ylmethoxy, methoxy Not reported
Compound A C₁₂H₁₉NO₂ 209.29 Propan-2-yloxy Liquid
Compound B C₁₄H₁₅FN₂O 246.29 4-Fluoro, pyridin-4-ylmethyl Not reported
Compound C (HCl salt) C₁₆H₂₀ClNO 285.80 3-Methylbenzyloxy Solid
Compound D C₁₀H₁₅NO 165.23 4-Methoxy, 2-methyl Not reported

*Calculated based on structural formula.

Biological Activity

1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine, with the CAS number 953753-59-8, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

The molecular formula of this compound is C15H18N2O2, with a molecular weight of 258.32 g/mol. The compound features a methoxy group and a pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
CAS Number953753-59-8

Research indicates that compounds similar to this compound can influence various cellular pathways. For instance, studies have shown that such compounds can induce apoptosis in cancer cells by activating death receptors and enhancing the expression of pro-apoptotic factors like caspase-3 and caspase-8.

In a related study, a compound exhibiting structural similarities demonstrated significant inhibition of colon cancer cell growth through the modulation of IkappaB kinase β (IKKβ), leading to increased expression of death receptors DR5 and DR6 . This suggests that this compound may share similar pathways for inducing apoptosis in tumor cells.

Antitumor Activity

The antitumor potential of this compound is particularly noteworthy. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example, derivatives of similar structures have shown IC50 values in the nanomolar range against specific cancer cell lines, suggesting strong antiproliferative effects .

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Colon Cancer Model : In xenograft models, compounds with similar structures suppressed tumor growth significantly at doses ranging from 2.5 to 5 mg/kg. The mechanisms involved include apoptosis induction and inhibition of key signaling pathways associated with tumor growth .
  • Cell Line Studies : In vitro assays demonstrated that compounds with similar functionalities could induce apoptotic cell death in colon cancer cells, evidenced by increased levels of cleaved caspases and altered expression of survival proteins .

Q & A

Q. What synthetic routes are effective for preparing 1-[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]ethan-1-amine, and what are the critical steps?

A multi-step synthesis is typically employed, starting with the formation of a Schiff base intermediate. For example, condensation of 4-benzyloxy-3-methoxybenzaldehyde with a hydrazine derivative (e.g., 2-hydrazinopyridine) in ethanol, catalyzed by acetic acid, yields the Schiff base. Subsequent cyclization using sodium hypochlorite generates the triazolo-pyridine core. Key steps include controlling reaction stoichiometry, optimizing acid catalysis, and ensuring thorough purification via vacuum filtration and methanol washing to remove byproducts .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

  • 1H-NMR : Peaks corresponding to aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and benzyloxy methylene protons (δ ~5.1 ppm) should align with expected splitting patterns. For example, the singlet at δ 10.7 ppm confirms the Schiff base NH proton .
  • HRMS : The molecular ion peak ([M+H]+) should match the calculated mass (e.g., 334.1556 for a related intermediate) with <2 ppm error. Discrepancies may indicate incomplete purification or side reactions .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Vacuum filtration followed by sequential washing with water and methanol effectively removes unreacted starting materials and polar impurities. Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) may further resolve non-polar byproducts. Purity should be verified via TLC (Rf ~0.5 in dichloromethane) and HPLC .

Advanced Research Questions

Q. How does the electronic environment of the pyridinylmethoxy group influence the compound’s reactivity in nucleophilic substitutions?

The electron-donating methoxy group at the 4-position of the pyridine ring enhances resonance stabilization, potentially reducing electrophilic character. Computational modeling (e.g., DFT) can predict charge distribution, while experimental kinetics (e.g., monitoring reaction rates under varying pH) validate substituent effects. Contrast with analogs lacking the methoxy group (e.g., 4-pyridinyl derivatives) clarifies structure-activity relationships .

Q. What analytical approaches resolve contradictions in spectral data between synthetic batches?

Batch-to-batch variability in NMR (e.g., shifted aromatic peaks) may arise from residual solvents or tautomeric forms. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations.
  • X-ray crystallography (if crystalline) to unambiguously confirm connectivity, as demonstrated for structurally related acetophenone derivatives .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Conduct accelerated degradation studies:

  • Thermal stress : Incubate at 40–60°C for 1–4 weeks; monitor via HPLC for decomposition products.
  • Photolytic stress : Expose to UV light (ICH Q1B guidelines); assess color changes or new FTIR peaks (e.g., carbonyl formation).
  • Hydrolytic stress : Test in buffers (pH 1–12) to identify acid/base-sensitive moieties (e.g., Schiff base hydrolysis) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency procedures : Immediate rinsing with water for eye/skin contact; consult SDS for antidotes (e.g., activated charcoal for ingestion) .

Methodological Insights

Q. How can reaction yields for the Schiff base formation step be optimized?

  • Solvent selection : Ethanol balances solubility and reaction kinetics better than DMF or THF.
  • Catalyst loading : Acetic acid (10–20 mol%) maximizes imine formation while minimizing side reactions.
  • Temperature : Room temperature (25°C) prevents premature cyclization .

Q. What strategies mitigate racemization in chiral derivatives of this compound?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-1-phenylethylamine).
  • Low-temperature reactions : Conduct steps below 0°C to slow epimerization.
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis .

Q. How can computational tools predict the compound’s bioavailability or metabolic pathways?

  • ADMET prediction software (e.g., SwissADME): Estimates logP (lipophilicity), CYP450 metabolism sites.
  • Molecular docking : Screens potential targets (e.g., kinase or GPCR binding) using the pyridinylmethoxy moiety as a key pharmacophore .

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